molecular formula C24H23N5O2S B12150535 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phe nyl]acetamide

2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phe nyl]acetamide

Cat. No.: B12150535
M. Wt: 445.5 g/mol
InChI Key: XNDZVQQKQNMQEH-UHFFFAOYSA-N
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Description

2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phenyl]acetamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methylphenylhydrazine with carbon disulfide to form the corresponding dithiocarbazate, which is then cyclized with hydrazine hydrate to yield the triazole ring. The triazole intermediate is further reacted with 4-phenylmethoxybenzyl chloride under basic conditions to introduce the phenylmethoxy group. Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and waste, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phenyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-(4-methylphenyl)-1,3,4-thiadiazole
  • 4-amino-5-(4-chlorophenyl)-2-(5-mercapto-1,3,4-oxadiazol-2-yl)methyl-2,4-dihydro-3H-1,2,4-triazol-3-one
  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids

Uniqueness

2-[4-amino-5-(4-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring, phenylmethoxy group, and acetamide moiety allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C24H23N5O2S

Molecular Weight

445.5 g/mol

IUPAC Name

2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C24H23N5O2S/c1-17-7-9-19(10-8-17)23-27-28-24(29(23)25)32-16-22(30)26-20-11-13-21(14-12-20)31-15-18-5-3-2-4-6-18/h2-14H,15-16,25H2,1H3,(H,26,30)

InChI Key

XNDZVQQKQNMQEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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